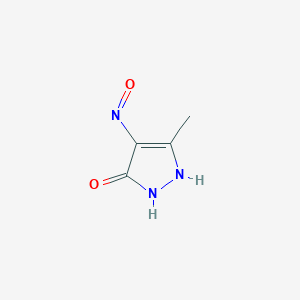
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one (MNPD) is a chemical compound that has been widely studied for its potential applications in scientific research. MNPD is a yellow crystalline powder that is soluble in water and has a molecular weight of 146.1 g/mol. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and toxicology.
Mechanism Of Action
The mechanism of action of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is thought to involve the formation of a stable nitroso intermediate, which can then react with thiol groups on proteins and enzymes. This reaction can lead to the inhibition of enzyme activity, as well as the formation of protein adducts that may have downstream effects on cellular signaling pathways.
Biochemical And Physiological Effects
In addition to its enzyme inhibitory effects, 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been shown to have a variety of other biochemical and physiological effects. These include the induction of apoptosis in cancer cells, the modulation of immune function, and the reduction of oxidative stress. 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one in laboratory experiments is its specificity for certain enzymes, which allows researchers to target specific pathways and processes. Additionally, 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one is its potential toxicity, which can limit its use in certain experimental systems. Additionally, 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one may have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Future Directions
There are several potential future directions for research on 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one. One area of interest is the development of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one analogs with improved specificity and potency for certain enzymes. Additionally, 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease, and further research is needed to explore this possibility. Finally, 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one may have applications in the development of new diagnostic tools for certain diseases, such as cancer.
Synthesis Methods
The synthesis of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one can be achieved through a variety of methods, including the reaction of 5-methylpyrazole with nitrous acid, or the reaction of 5-methyl-4-nitroso-1,2-dihydropyrazol-3-one with sodium methoxide. The latter method has been shown to be more efficient, producing higher yields of 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one.
Scientific Research Applications
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes, including xanthine oxidase and nitric oxide synthase. These enzymes play important roles in a variety of physiological processes, including inflammation, oxidative stress, and vascular function. By inhibiting these enzymes, 5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one has been shown to have potential therapeutic applications in the treatment of conditions such as cardiovascular disease, cancer, and neurodegenerative disorders.
properties
CAS RN |
174816-48-9 |
|---|---|
Product Name |
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one |
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.1 g/mol |
IUPAC Name |
5-methyl-4-nitroso-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h1H3,(H2,5,6,8) |
InChI Key |
CIKULXAROZVBEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=O |
Canonical SMILES |
CC1=C(C(=O)NN1)N=O |
Other CAS RN |
6386-15-8 |
synonyms |
1H-Pyrazole-4,5-dione,3-methyl-,4-oxime,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)

![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)


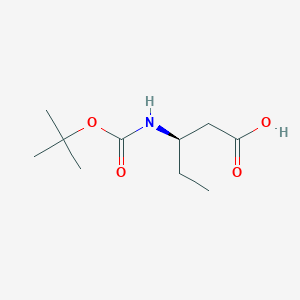
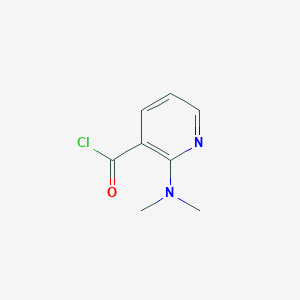
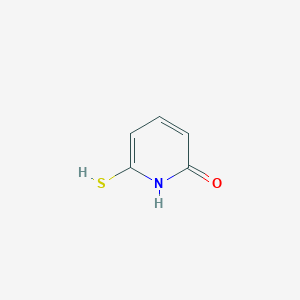
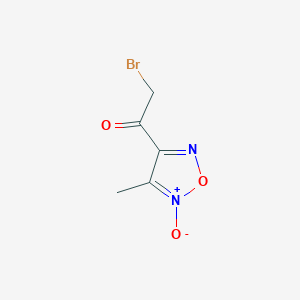
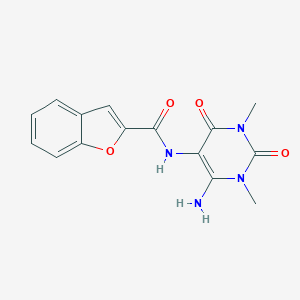
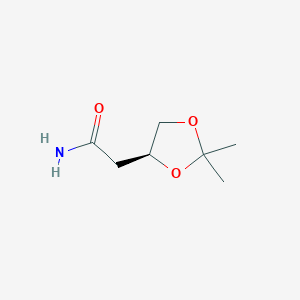


![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)